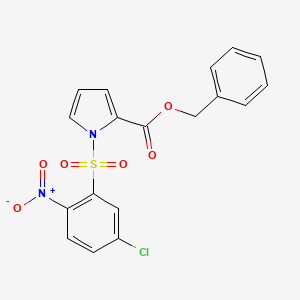
1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, phenylmethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-吡咯-2-羧酸,1-((5-氯-2-硝基苯基)磺酰基)-,苯甲酯是一种以其独特结构和在各个领域中的潜在应用而闻名的化学化合物。该化合物具有吡咯环、羧酸基团以及连接到氯代硝基苯基部分的磺酰基,并具有苯甲酯基团。其复杂的结构使其能够参与多种化学反应,使其成为科学研究中的一种宝贵化合物。
准备方法
1H-吡咯-2-羧酸,1-((5-氯-2-硝基苯基)磺酰基)-,苯甲酯的合成通常涉及多个步骤,包括吡咯环的形成、羧酸基团的引入以及随后的磺酰基和酯基的连接。常见的合成路线可能包括:
吡咯环的形成: 这可以通过Paal-Knorr合成来实现,其中1,4-二羰基化合物与氨或伯胺反应。
羧酸基团的引入: 此步骤可能涉及使用高锰酸钾等氧化剂氧化连接到吡咯环的甲基。
磺酰基的连接: 这可以通过在碱存在下使用磺酰氯进行磺酰化反应来完成。
酯化: 最后一步是在酸催化剂存在下,用苯甲醇对羧酸基团进行酯化。
工业生产方法可能涉及优化这些步骤以进行大规模合成,确保最终产品的产率高且纯度高。
化学反应分析
1H-吡咯-2-羧酸,1-((5-氯-2-硝基苯基)磺酰基)-,苯甲酯可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 还原反应可用于将硝基转化为胺。典型的还原剂包括用钯催化剂的氢气或硼氢化钠。
取代: 该化合物可以参与亲核取代反应,其中氯原子可以被其他亲核试剂(如胺或硫醇)取代。
水解: 酯基可以被水解生成相应的羧酸和醇。该反应通常需要酸性或碱性条件。
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。
科学研究应用
1H-吡咯-2-羧酸,1-((5-氯-2-硝基苯基)磺酰基)-,苯甲酯在科学研究中具有多种应用,包括:
化学: 它用作合成更复杂分子的结构单元,特别是在开发药物和农用化学品方面。
生物学: 该化合物可用于涉及酶抑制的研究,因为其结构使其能够与各种生物靶标相互作用。
工业: 用于生产具有独特性质的专用化学品和材料。
作用机制
1H-吡咯-2-羧酸,1-((5-氯-2-硝基苯基)磺酰基)-,苯甲酯的作用机制涉及其通过其官能团与分子靶标的相互作用。磺酰基可以与酶形成强相互作用,可能抑制其活性。硝基苯基部分可以参与氧化还原反应,影响细胞过程。酯基允许水解,释放活性羧酸衍生物,这些衍生物可以进一步与生物靶标相互作用。
相似化合物的比较
与1H-吡咯-2-羧酸,1-((5-氯-2-硝基苯基)磺酰基)-,苯甲酯类似的化合物包括:
1H-吡咯-2-羧酸,1-((5-氯-2-硝基苯基)磺酰基)-,丙酯: 结构类似,但具有丙酯基团而不是苯甲酯基团。
1H-吡咯-2-羧酸,1-((5-溴-2-硝基苯基)磺酰基)-,苯甲酯: 结构类似,但具有溴原子而不是氯原子。
1H-吡咯-2-羧酸,1-((5-氯-2-硝基苯基)磺酰基)-,乙酯: 结构类似,但具有乙酯基团而不是苯甲酯基团。
这些化合物具有相似的化学性质,但在其特定的官能团方面有所不同,这会影响它们的反应性和应用。
属性
CAS 编号 |
173908-19-5 |
|---|---|
分子式 |
C18H13ClN2O6S |
分子量 |
420.8 g/mol |
IUPAC 名称 |
benzyl 1-(5-chloro-2-nitrophenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C18H13ClN2O6S/c19-14-8-9-15(21(23)24)17(11-14)28(25,26)20-10-4-7-16(20)18(22)27-12-13-5-2-1-3-6-13/h1-11H,12H2 |
InChI 键 |
YJLFRTUJUFTFAB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CN2S(=O)(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















